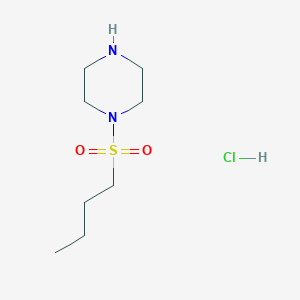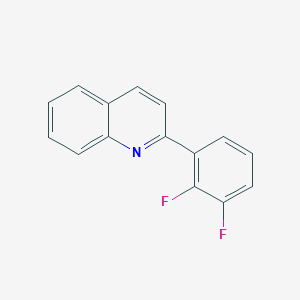
2-(2,3-Difluorophenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Difluorophenyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, material science, and industrial chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the compound’s biological activity and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorophenyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an arylamine in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3-Difluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Difluorophenyl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,3-Difluorophenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
- 2-(3,4-Difluorophenyl)quinoline
- 2-(2,4-Difluorophenyl)quinoline
- 2-(2,5-Difluorophenyl)quinoline
Comparison: Compared to its analogs, 2-(2,3-Difluorophenyl)quinoline often exhibits enhanced biological activity due to the specific positioning of the fluorine atoms, which can influence the compound’s electronic properties and its interaction with biological targets . This unique positioning can also affect the compound’s chemical reactivity and stability .
Eigenschaften
Molekularformel |
C15H9F2N |
|---|---|
Molekulargewicht |
241.23 g/mol |
IUPAC-Name |
2-(2,3-difluorophenyl)quinoline |
InChI |
InChI=1S/C15H9F2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H |
InChI-Schlüssel |
IDORSWKZMNMNAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)
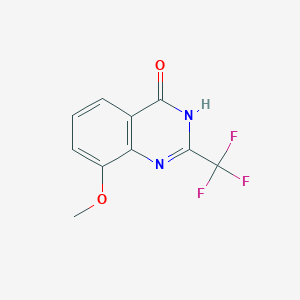
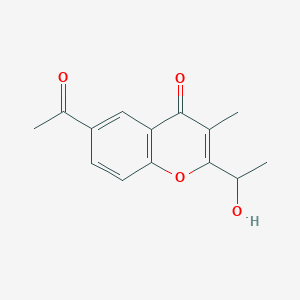
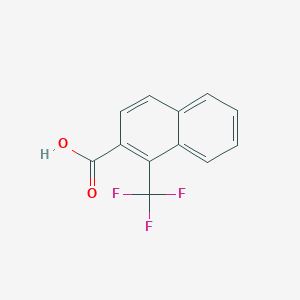
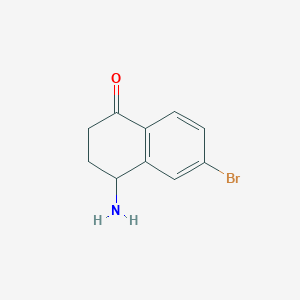

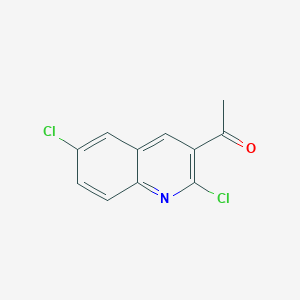
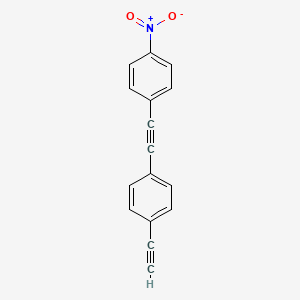
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
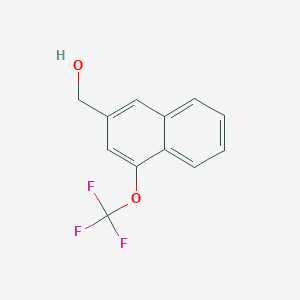
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
